7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid
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Overview
Description
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method includes the reaction of 7-methoxy-4-hydroxycoumarin with ethyl acetoacetate in the presence of a base like sodium ethoxide .
Industrial Production Methods: Industrial production methods often employ green chemistry principles, utilizing catalysts and solvents that minimize environmental impact. For instance, the use of ionic liquids and microwave-assisted synthesis has been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides
Major Products: The major products formed from these reactions include substituted chromenes, chromanols, and quinones, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and neurodegenerative diseases
Medicine: It has potential therapeutic applications due to its anti-inflammatory, anticancer, and antimicrobial activities
Industry: The compound is used in the development of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage
Anti-inflammatory Activity: It modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
- 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid
- 6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid
- 7-Hydroxychroman-2-carboxylic acid
Comparison: 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its methoxy group at the 7th position, which enhances its antioxidant and anti-inflammatory properties compared to its hydroxylated and halogenated counterparts . The presence of the methoxy group also influences its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
SPABCQMLEFIMQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)O |
Origin of Product |
United States |
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